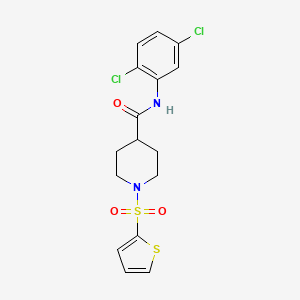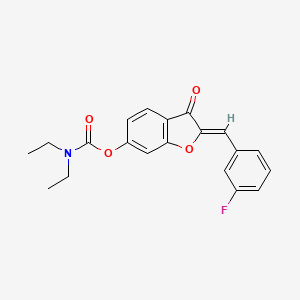![molecular formula C20H23N5O4S B2497112 3-(3-{4-[(1-méthyl-1H-imidazol-2-yl)sulfonyl]pipéridin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one CAS No. 2320214-70-6](/img/structure/B2497112.png)
3-(3-{4-[(1-méthyl-1H-imidazol-2-yl)sulfonyl]pipéridin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, including compounds similar to 3-(3-(4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one, often involves complex chemical reactions. For instance, 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives with various 5-membered heterocycles have been synthesized, showcasing the intricate steps involved in creating such compounds. These synthesis processes are critical for producing compounds with desired biological activities (Nomoto et al., 1991).
Molecular Structure Analysis
Molecular and crystal structure analyses are pivotal in understanding the physical and chemical properties of quinazolinone derivatives. The molecular structure of a potential antimicrobial and antiviral drug was analyzed, highlighting the importance of structural definition in predicting biological activity (Vaksler et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving quinazolinone derivatives are complex and varied. For example, the reaction of chloromethyl-quinazolinone with N-BOC piperazine, followed by deprotection and sulfonylation, demonstrates the multifaceted reactions these compounds undergo to achieve the desired chemical properties (Acharyulu et al., 2010).
Physical Properties Analysis
Understanding the physical properties of quinazolinone derivatives is essential for their application in various fields. These properties often depend on the molecular structure and the synthesis methods employed. Detailed studies on the physical properties, including solubility, melting points, and crystal structure, are crucial for the further application of these compounds.
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, such as reactivity, stability, and interaction with other molecules, play a significant role in their potential applications. Studies on sulfonamide derivatives of quinazolin-4(3H)-ones have explored their antibacterial and antifungal activities, demonstrating the impact of chemical properties on biological activity (Patel et al., 2010).
Applications De Recherche Scientifique
- Les dérivés de l'imidazole ont montré des propriétés antibactériennes et antimycobactériennes prometteuses . Les chercheurs ont synthétisé des composés similaires et évalué leur efficacité contre Mycobacterium tuberculosis. L'étude du potentiel antimicrobien de ce composé pourrait être précieuse dans la lutte contre les infections bactériennes résistantes aux médicaments.
- Les composés contenant de l'imidazole présentent souvent des effets anti-inflammatoires. Les chercheurs ont exploré leur potentiel dans la modulation des voies inflammatoires et l'atténuation des maladies inflammatoires . L'étude de l'activité anti-inflammatoire de ce composé pourrait fournir des informations pour le développement de médicaments.
- Certains dérivés de l'imidazole présentent des propriétés antitumorales et anticancéreuses. Ces composés peuvent interférer avec la croissance, la prolifération ou la métastase des cellules cancéreuses . L'étude des effets de notre composé sur les lignées cellulaires cancéreuses pourrait être pertinente pour la recherche en oncologie.
- Les molécules à base d'imidazole ont été étudiées pour leur potentiel dans la gestion du diabète. Ces composés peuvent influencer le métabolisme du glucose, la sensibilité à l'insuline ou la fonction pancréatique . L'exploration de l'impact de notre composé sur la régulation du glucose pourrait être informative.
- Les dérivés de l'imidazole possèdent souvent une activité antioxydante, protégeant les cellules du stress oxydatif et des dommages. L'étude de la présence de effets similaires dans notre composé pourrait contribuer à la compréhension des mécanismes de protection cellulaire .
Activité antibactérienne et antimycobactérienne
Propriétés anti-inflammatoires
Activité antitumorale et anticancéreuse
Effets antidiabétiques
Propriétés antioxydantes et cytoprotectrices
Propriétés
IUPAC Name |
3-[3-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-23-13-9-21-20(23)30(28,29)15-6-10-24(11-7-15)18(26)8-12-25-14-22-17-5-3-2-4-16(17)19(25)27/h2-5,9,13-15H,6-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRUKOHJMANLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

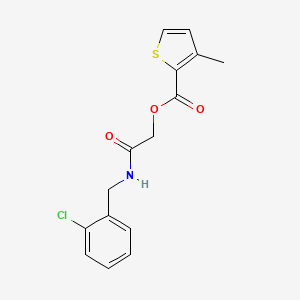


![2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2497035.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2497036.png)

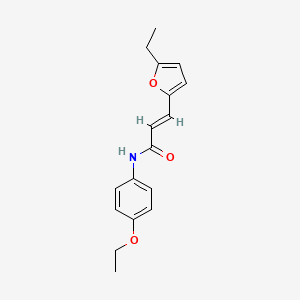
![(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497040.png)
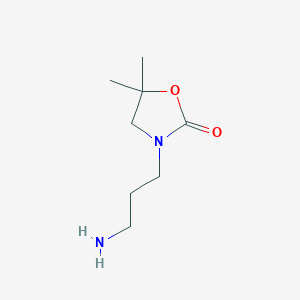
![(2-Fluorophenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2497045.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)

